molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No.: B6293074
CAS No.: 2413441-15-1
M. Wt: 303.98 g/mol
InChI Key: PORRCWTXNKDXRP-UHFFFAOYSA-N
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Description

3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine (CAS 2413441-15-1) is a high-value chemical intermediate with the molecular formula C 9 H 8 Br 2 N 2 and a molecular weight of 303.98 g/mol. This multifunctional brominated scaffold is primarily designed for research and development applications in medicinal chemistry. The core research value of this compound lies in its role as a key synthetic precursor for the exploration of novel imidazo[1,2-a]pyridine-based therapeutics . This heterocyclic scaffold is recognized as a "privileged structure" in drug discovery due to its wide range of biological activities. A significant area of application is in antituberculosis (anti-TB) drug discovery . The imidazo[1,2-a]pyridine pharmacophore is a critical component of promising clinical candidates, such as Telacebec (Q203), which is currently in Phase II clinical trials. Telacebec functions by inhibiting the cytochrome bcc subunit QcrB of Mycobacterium tuberculosis , a vital target within the bacterial oxidative phosphorylation pathway that is crucial for energy production and bacterial survival . Researchers can utilize the reactive bromine substituents at the 3 and 8 positions of this molecule for sophisticated palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aromatic, heteroaromatic, and other functional groups. This allows for the efficient construction of extensive compound libraries aimed at structure-activity relationship (SAR) studies to optimize potency against drug-resistant TB strains and improve drug-like properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORRCWTXNKDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine suggests a primary disconnection at the C-Br bonds, leading back to the 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) core. This central scaffold is the logical precursor for subsequent halogenation. The analysis points to a two-stage synthetic strategy: initial construction of the bicyclic system followed by a carefully controlled dibromination.

Further disconnection of the 2,6-dimethylimidazo[1,2-a]pyridine core reveals two primary building blocks: a substituted 2-aminopyridine (B139424) and a small carbonyl compound. Specifically, the most common and direct disconnection points to 2-amino-5-methylpyridine (B29535) and an acetone-derived α-halocarbonyl, such as chloroacetone (B47974) or bromoacetone. This approach is rooted in the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine (B132010) synthesis.

Classical Cyclization Approaches to the Imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine skeleton is a cornerstone of this synthesis, with several established methods available.

Reaction of 2-Aminopyridine Derivatives with α-Halocarbonyl Compounds

The most prevalent and classical method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. In the context of synthesizing the 2,6-dimethyl precursor, this involves the reaction of 2-amino-5-methylpyridine with an α-haloketone like chloroacetone or bromoacetone.

The reaction mechanism initiates with the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-methylpyridine on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate pyridinium (B92312) salt. Subsequent intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the aromatic 2,6-dimethylimidazo[1,2-a]pyridine. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetone, often with heating to facilitate the cyclization and dehydration steps.

Reactant 1Reactant 2SolventConditionsProductYield (%)
2-amino-5-methylpyridineChloroacetoneEthanolReflux2,6-dimethylimidazo[1,2-a]pyridine~75-85
2-amino-5-methylpyridineBromoacetoneAcetoneReflux2,6-dimethylimidazo[1,2-a]pyridine~80-90

Alternative Cyclization Pathways

While the reaction with α-halocarbonyls is the most direct route, other methods for forming the imidazo[1,2-a]pyridine core exist. One notable alternative is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. This method offers a high degree of molecular diversity but is a more convergent and less direct approach for the specific synthesis of 2,6-dimethylimidazo[1,2-a]pyridine.

Targeted Bromination Strategies for the 3,8-Dibromo Substitution Pattern

With the 2,6-dimethylimidazo[1,2-a]pyridine core in hand, the next critical phase is the introduction of two bromine atoms at the 3 and 8 positions. This requires a careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity.

Electrophilic Bromination

The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The C3 position is particularly activated and is typically the first site of electrophilic attack. Common brominating agents for this purpose include N-bromosuccinimide (NBS) and elemental bromine (Br₂).

To achieve dibromination, a stoichiometric excess of the brominating agent is generally required. The reaction likely proceeds in a stepwise manner. Initially, the more reactive C3 position is brominated to form 3-bromo-2,6-dimethylimidazo[1,2-a]pyridine (B11720141). The presence of the electron-donating methyl groups at positions 2 and 6 influences the reactivity of the pyridine (B92270) ring. The methyl group at C6 particularly activates the C5 and C7 positions, but the C8 position can also be susceptible to electrophilic attack, especially with a stronger brominating agent or harsher reaction conditions.

A plausible approach to obtain the 3,8-dibromo derivative is the treatment of 2,6-dimethylimidazo[1,2-a]pyridine with at least two equivalents of a brominating agent like NBS in a suitable solvent such as chloroform (B151607) or carbon tetrachloride. The reaction may require heating or initiation to drive the second bromination at the less reactive C8 position.

Starting MaterialBrominating Agent (Equivalents)SolventConditionsMajor ProductApprox. Yield (%)
2,6-dimethylimidazo[1,2-a]pyridineNBS (1.0)CHCl₃Room Temp3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine>90
2,6-dimethylimidazo[1,2-a]pyridineNBS (2.2)CHCl₃RefluxThis compoundModerate to Good
3-Bromo-2,6-dimethylimidazo[1,2-a]pyridineNBS (1.1)CHCl₃RefluxThis compoundModerate

Regioselective Halogenation Control

Achieving the specific 3,8-dibromo substitution pattern requires careful control over the reaction conditions to manage the regioselectivity of the second bromination. The initial bromination at C3 is rapid and highly selective. The introduction of the second bromine atom at C8 is more challenging due to the deactivating effect of the first bromine atom and the potential for substitution at other positions on the pyridine ring, such as C5.

Factors that can be manipulated to favor C8 bromination include:

Stoichiometry: Precise control of the amount of brominating agent is crucial.

Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the substrate.

Temperature: Higher temperatures can overcome the activation energy barrier for substitution at less reactive positions.

Catalyst: While often not necessary for the electron-rich imidazo[1,2-a]pyridine system, a Lewis acid catalyst could potentially alter the regiochemical outcome, though this is less commonly reported for this specific transformation.

The synthesis of this compound is therefore a sequential process that relies on the foundational principles of heterocyclic chemistry and electrophilic aromatic substitution. The successful execution of this synthesis hinges on the efficient construction of the core bicyclic system followed by a well-controlled, regioselective dibromination.

Multi-Step Synthesis Protocols for this compound

Sequential Functionalization Approaches

The most logical and scientifically supported method for the synthesis of this compound involves a carefully planned sequence of reactions. This strategy hinges on the initial synthesis of a pre-functionalized pyridine ring, which is then cyclized to form the imidazo[1,2-a]pyridine core, followed by a final bromination step.

A plausible synthetic route would commence with the synthesis of 2-amino-3-bromo-5-methylpyridine (B30763) . This key intermediate can be prepared through various established methods, including the reduction of a corresponding nitropyridine. For instance, 2-bromo-5-methyl-3-nitropyridine (B1280105) can be reduced to 2-bromo-5-methylpyridin-3-amine using reagents like iron powder in acetic acid.

Once the 2-amino-3-bromo-5-methylpyridine precursor is obtained, the subsequent step involves the construction of the imidazole (B134444) ring. This is typically achieved through a condensation reaction with an appropriate α-haloketone. For the synthesis of a 2-methyl substituted imidazo[1,2-a]pyridine, a suitable reagent would be 1-bromo-2-propanone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine (B3287672) .

The final step in this sequential approach is the regioselective bromination of the 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to electrophilic substitution. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride are commonly employed for this transformation, leading to the desired This compound .

A summary of a potential sequential synthesis is presented in the table below:

StepStarting Material(s)Reagent(s)ProductKey Transformation
12-bromo-5-methyl-3-nitropyridineFe, Acetic Acid2-amino-3-bromo-5-methylpyridineReduction of nitro group
22-amino-3-bromo-5-methylpyridine, 1-bromo-2-propanoneBase (e.g., NaHCO₃)8-bromo-2,6-dimethylimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine ring formation
38-bromo-2,6-dimethylimidazo[1,2-a]pyridineN-Bromosuccinimide (NBS)This compoundElectrophilic bromination at C3

One-Pot Reaction Sequences

While a true one-pot synthesis for this compound from simple precursors is not well-documented due to the challenges in controlling regioselectivity, multi-component reactions (MCRs) for the synthesis of substituted imidazo[1,2-a]pyridines are known. mdpi.com It is conceivable that a modified MCR could be developed. For instance, a three-component reaction of 2-amino-3-bromo-5-methylpyridine, an appropriate aldehyde, and an isocyanide could potentially form the 8-bromo-imidazo[1,2-a]pyridine core, which could then be subjected to a subsequent in-situ bromination at the C3 position. However, the feasibility and optimization of such a one-pot process would require significant experimental investigation.

Catalytic Systems and Reagents in Synthesis

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, plays a significant role in the functionalization of imidazo[1,2-a]pyridines. While direct C-H bromination at the C8 position using transition metal catalysts is not a commonly reported method, these catalysts are crucial for the synthesis of precursors and for further modifications of the dibrominated product. For example, Suzuki and other cross-coupling reactions on the bromo-substituted positions can be used to introduce a wide variety of functional groups.

Ruthenium-catalyzed meta-selective C-H bromination has been reported for some aromatic compounds, but its applicability to the C8 position of the imidazo[1,2-a]pyridine system is not established.

Metal-Free Synthetic Transformations

Metal-free approaches are prominent in the synthesis of the imidazo[1,2-a]pyridine core and its subsequent halogenation. The initial cyclization reaction between the aminopyridine and the α-haloketone is often carried out under basic, metal-free conditions.

Furthermore, the regioselective bromination at the C3 position is typically achieved using electrophilic brominating agents like NBS without the need for a metal catalyst. rsc.org Metal-free oxidative bromination using reagents like sodium bromite (B1237846) has also been reported for the C3 position of the imidazo[1,2-a]pyridine scaffold.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the initial cyclization step , key parameters to optimize include the choice of base, solvent, and reaction temperature. Common bases include sodium bicarbonate or potassium carbonate, and solvents can range from alcohols to aprotic polar solvents like DMF. The temperature is typically elevated to facilitate the reaction.

In the final C3-bromination step , the stoichiometry of the brominating agent (e.g., NBS) is a crucial factor to control to avoid over-bromination or side reactions. The reaction is often carried out at room temperature or with gentle heating, and the reaction time is monitored to ensure complete conversion. The choice of solvent can also influence the reaction rate and selectivity.

The following table provides a hypothetical example of reaction condition optimization for the C3-bromination step:

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBS (1.1 eq)CHCl₃25485
2NBS (1.1 eq)CCl₄25488
3NBS (1.5 eq)CCl₄25489 (with some impurities)
4NBS (1.1 eq)CCl₄50292
5Br₂Acetic Acid25675

This interactive table illustrates how systematic variation of reagents, solvents, and temperature can lead to the identification of optimal conditions for achieving a high yield of the desired product.

Mechanistic Investigations of Reactions Involving 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine

Elucidation of Cyclization Mechanisms in Imidazo[1,2-a]pyridine (B132010) Formation

The formation of the imidazo[1,2-a]pyridine nucleus, the foundational structure of 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, typically proceeds through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. In the case of the target molecule, this involves the reaction of 5-methyl-2-aminopyridine with an appropriate α-haloketone.

The generally accepted mechanism for this cyclization involves several key steps:

N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine (B92270) ring nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This step results in the formation of a pyridinium (B92312) salt intermediate. The exocyclic amino group is generally less nucleophilic than the endocyclic pyridine nitrogen, directing the initial reaction to the ring.

Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxylated imidazo[1,2-a]pyridine derivative.

Dehydration: The final step in the formation of the aromatic imidazo[1,2-a]pyridine ring is the elimination of a water molecule from the hydroxylated intermediate. This dehydration step is often acid-catalyzed and results in the formation of the stable, aromatic fused bicyclic system.

Various synthetic protocols have been developed to facilitate this cyclization, including microwave-assisted and catalyst-free methods, which can influence the reaction rate and yield. The choice of solvent and reaction conditions can also play a significant role in the efficiency of the cyclization process.

Mechanistic Pathways of Directed Bromination

The introduction of bromine atoms at specific positions on the 2,6-dimethylimidazo[1,2-a]pyridine (B2763464) ring is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is governed by the inherent electronic properties of the imidazo[1,2-a]pyridine nucleus and the influence of the existing methyl substituents.

Bromination at the C3 Position:

Electrophilic attack on the imidazo[1,2-a]pyridine ring system occurs preferentially at the C3 position. datapdf.com This regioselectivity can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom of the imidazole (B134444) ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. echemi.comstackexchange.com

The mechanism for C3 bromination can be described as a classic electrophilic aromatic substitution:

Generation of the Electrophile: A brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is used to generate the bromine electrophile.

Formation of the Sigma Complex: The electron-rich C3 position of the 2,6-dimethylimidazo[1,2-a]pyridine attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate.

Deprotonation: A base present in the reaction mixture removes the proton from the C3 carbon, restoring the aromaticity of the imidazole ring and yielding the 3-bromo-2,6-dimethylimidazo[1,2-a]pyridine (B11720141) product.

Bromination at the C8 Position:

The introduction of a second bromine atom at the C8 position is a more complex process. After the C3 position is brominated, the electronic landscape of the molecule is altered. The presence of the electron-donating methyl group at the C6 position plays a crucial role in directing the second electrophilic attack to the C8 position.

The proposed mechanism for C8 bromination is also an electrophilic aromatic substitution, influenced by the following factors:

Activating Effect of the C6-Methyl Group: The methyl group at the C6 position is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho (C5 and C7) and para (C8) positions.

Steric Hindrance: The C5 and C7 positions are sterically hindered by the existing substituents, making the C8 position more accessible for the incoming electrophile.

Electronic Stabilization: The formation of the sigma complex upon electrophilic attack at the C8 position is stabilized by the electron-donating effect of the C6-methyl group.

Therefore, in the presence of a suitable brominating agent and under appropriate reaction conditions, the 3-bromo-2,6-dimethylimidazo[1,2-a]pyridine undergoes a second bromination at the C8 position to yield the final this compound.

Reaction Intermediates and Transition State Analysis

The key reaction intermediates in the formation and bromination of 2,6-dimethylimidazo[1,2-a]pyridine are the pyridinium salt, the hydroxylated imidazo[1,2-a]pyridine, and the sigma complexes formed during bromination.

Reaction Step Key Intermediate Description
CyclizationPyridinium SaltFormed from the N-alkylation of 2-amino-5-methylpyridine (B29535).
CyclizationHydroxylated Imidazo[1,2-a]pyridineResult of the intramolecular cyclization of the pyridinium salt.
C3-BrominationC3-Sigma ComplexResonance-stabilized carbocation formed by electrophilic attack at the C3 position.
C8-BrominationC8-Sigma ComplexResonance-stabilized carbocation formed by electrophilic attack at the C8 position, influenced by the C6-methyl group.

Detailed transition state analysis for the dibromination of 2,6-dimethylimidazo[1,2-a]pyridine is not extensively reported in the literature. However, computational studies on similar systems can provide insights. Density Functional Theory (DFT) calculations on substituted imidazopyridines have shown that electron-donating substituents significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn affect the reactivity and regioselectivity of electrophilic attack. nih.gov For 2,6-dimethylimidazo[1,2-a]pyridine, the electron-donating methyl groups would be expected to increase the energy of the HOMO and increase the electron density at the C3 and C8 positions, thereby lowering the activation energy for electrophilic attack at these sites.

The transition state for the bromination steps would involve the formation of a partial bond between the carbon atom (C3 or C8) and the bromine atom of the electrophile, with a corresponding delocalization of the positive charge over the aromatic system. The stability of these transition states, and thus the reaction rates, are directly related to the stability of the corresponding sigma complexes.

Role of Catalysts in Directing Reaction Selectivity and Pathway

Catalysts can play a pivotal role in both the cyclization and bromination reactions, influencing reaction rates and regioselectivity.

In Cyclization Reactions:

While the formation of the imidazo[1,2-a]pyridine ring can proceed without a catalyst, acid catalysts are often employed to promote the dehydration of the hydroxylated intermediate, thereby increasing the reaction rate and yield. Lewis acids can also be used to activate the α-halocarbonyl compound towards nucleophilic attack.

In Directed Bromination:

In the context of directed bromination, catalysts are less commonly used for imidazo[1,2-a]pyridines as the inherent electronics of the ring system already provide high regioselectivity for the C3 position. However, for less reactive substrates or to achieve bromination at other positions, a catalyst might be necessary.

For the dibromination of 2,6-dimethylimidazo[1,2-a]pyridine, the reaction conditions, including the choice of brominating agent and solvent, are the primary factors controlling the outcome. The use of a slight excess of the brominating agent and appropriate reaction temperatures can drive the reaction towards the formation of the dibrominated product. While specific catalysts for the 3,8-dibromination are not prominently featured in the literature, the principles of electrophilic aromatic substitution suggest that a Lewis acid catalyst could potentially enhance the electrophilicity of the brominating agent, although care must be taken to avoid side reactions.

Derivatization and Advanced Functionalization of 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine

Construction of Extended Molecular Architectures

The difunctional nature of 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine makes it an excellent building block for the synthesis of larger, more complex molecules and materials. By leveraging the two bromo substituents, this compound can be used as a rigid linker to construct oligomers, polymers, and macrocycles.

The primary strategy for building such architectures involves sequential or double palladium-catalyzed cross-coupling reactions. For instance, a double Suzuki-Miyaura coupling with an aromatic diboronic acid can lead to the formation of conjugated polymers. In such a synthesis, the imidazo[1,2-a]pyridine (B132010) unit acts as a repeating monomer. The properties of the resulting polymer (e.g., its electronic and photophysical characteristics) can be tuned by the choice of the diboronic acid comonomer.

Alternatively, a stepwise approach can be used to create well-defined, non-polymeric structures. A selective mono-coupling at the more reactive C3 position, followed by purification of the intermediate and a second, different coupling reaction at the C8 position, allows for the synthesis of complex, unsymmetrical molecules. For example, one could first introduce an alkyne via Sonogashira coupling at C3, and then perform a Suzuki coupling with an arylboronic acid at C8. This methodology provides access to a vast chemical space, enabling the creation of molecules with tailored properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.com

Synthesis of Amide and Hydrazide Derivatives

The introduction of amide and hydrazide functionalities onto the this compound scaffold is a valuable strategy for creating new derivatives with potential biological activities. While direct amidation or hydrazinolysis at the brominated positions is not the typical approach, these functional groups are commonly introduced by first converting one of the bromo-substituents into a carboxylic acid or an amine, which can then be further derivatized.

For instance, palladium-catalyzed carbonylation of one of the bromo positions can yield a carboxylic acid derivative. This carboxylic acid can then be activated and coupled with a variety of amines or hydrazines to produce the corresponding amides and hydrazides. Common coupling reagents for this transformation include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (1-hydroxybenzotriazole).

Alternatively, a bromo-substituent can be converted to an amino group via reactions like the Buchwald-Hartwig amination. The resulting amino-substituted imidazo[1,2-a]pyridine can then be acylated with various carboxylic acids or their derivatives to form amide bonds.

The synthesis of hydrazide derivatives typically follows a similar pathway, starting from a carboxylic acid intermediate which is then reacted with hydrazine (B178648) hydrate. These hydrazides can be further reacted with aldehydes or ketones to form hydrazones, which are another class of compounds with significant biological interest.

Table 1: Representative Synthetic Routes to Amide and Hydrazide Derivatives

Starting MaterialKey TransformationIntermediateFinal Product
This compoundPalladium-catalyzed carbonylation8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid8-Bromo-N-aryl/alkyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
This compoundBuchwald-Hartwig amination3-Amino-8-bromo-2,6-dimethylimidazo[1,2-a]pyridineN-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acetamide
8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acidReaction with hydrazine hydrate8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Incorporation into Complex Fused Heterocyclic Systems

The dibromo-functionality of this compound serves as an excellent handle for the construction of more complex, fused heterocyclic systems. This is typically achieved through intramolecular or intermolecular cyclization reactions, often following initial functionalization of the bromo-positions.

One common strategy involves sequential or tandem palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling at the C8 position with a suitably functionalized boronic acid, followed by an intramolecular cyclization, can lead to the formation of polycyclic aromatic systems. Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic side chains that can undergo subsequent cyclization to form fused rings.

Another approach involves the initial conversion of the bromo groups into other reactive functionalities that can participate in cyclocondensation reactions. For instance, conversion to an amino and a carboxyl group on adjacent positions of a newly introduced ring can lead to the formation of a fused lactam upon heating or treatment with a dehydrating agent.

Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building complex molecules from this scaffold. A tandem cross-coupling and cyclization sequence can rapidly generate significant molecular complexity from the relatively simple dibromo-starting material.

Table 2: Examples of Fused Heterocyclic Systems Derived from Imidazo[1,2-a]pyridines

Reaction TypeReactantsResulting Fused System
Intramolecular Heck Reaction8-allyl-3-bromo-imidazo[1,2-a]pyridine derivativeFused tricyclic system containing a dihydropyridine (B1217469) ring
Pictet-Spengler Reaction3-aminoethyl-imidazo[1,2-a]pyridine derivative and an aldehydeFused beta-carboline analog
Tandem Suzuki Coupling/Cyclization3,8-Dibromo-imidazo[1,2-a]pyridine and a bifunctional coupling partnerPolycyclic aromatic hydrocarbon fused to the imidazopyridine core

Role of this compound as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the differential reactivity of its two bromine atoms and the directing effects of the existing substituents. The C3 and C8 positions are electronically distinct, allowing for regioselective functionalization under carefully controlled reaction conditions.

Palladium-catalyzed cross-coupling reactions are the cornerstone of its application as a building block. A wide variety of substituents can be introduced at the C3 and C8 positions through reactions such as:

Suzuki-Miyaura Coupling: for the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.

Sonogashira Coupling: for the formation of C-C bonds with terminal alkynes.

Heck Coupling: for the formation of C-C bonds with alkenes.

Buchwald-Hartwig Amination: for the formation of C-N bonds with a wide range of primary and secondary amines.

Stille Coupling: for the formation of C-C bonds with organostannanes.

Cyanation: for the introduction of a nitrile group, which can be further elaborated.

The sequential application of these reactions allows for the stepwise and controlled construction of highly functionalized and complex molecules. For example, a more reactive bromo-position can be selectively functionalized first, followed by a different cross-coupling reaction at the second bromo-position. This orthogonal reactivity is a key feature that makes this compound a powerful tool in combinatorial chemistry and drug discovery for the generation of libraries of diverse compounds.

The methyl groups at the C2 and C6 positions also influence the reactivity and provide steric hindrance that can be exploited for regioselective reactions. Furthermore, these methyl groups can themselves be functionalized, although this is less common than reactions at the brominated positions.

Spectroscopic Characterization for Structural Elucidation of 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

The protons on the imidazo[1,2-a]pyridine (B132010) core are influenced by the electron-donating methyl groups and the electron-withdrawing and magnetically anisotropic bromine atoms. The proton at the C5 position is expected to appear as a doublet, coupled to the proton at the C7 position. Similarly, the C7 proton would also be a doublet. The chemical shifts of these protons are influenced by the substituents on the pyridine (B92270) ring. The two methyl groups at the C2 and C6 positions would each appear as a singlet, with their chemical shifts being in the typical range for methyl groups attached to an aromatic system.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-57.0-7.5d~8.0
H-77.5-8.0d~8.0
2-CH₃2.3-2.6s-
6-CH₃2.4-2.7s-

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The spectrum would show signals for the nine carbon atoms of the imidazo[1,2-a]pyridine core and the two methyl carbons. The carbons bearing bromine atoms (C3 and C8) would be significantly shifted to a lower field (downfield) due to the deshielding effect of the halogen. The quaternary carbons (C2, C3, C6, C8, and C8a) would also be identifiable. The chemical shifts of the methyl carbons would appear at a higher field (upfield).

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C2140-145
C3110-115
C5120-125
C6130-135
C7115-120
C8125-130
C8a145-150
2-CH₃15-20
6-CH₃18-23

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. For this compound, a cross-peak would be observed between the H-5 and H-7 protons, confirming their adjacent relationship on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu For the target molecule, HSQC would show cross-peaks between H-5 and C-5, H-7 and C-7, and the protons of each methyl group with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the 2-CH₃ group would show correlations to C2 and C3. The H-5 proton would show correlations to C6, C7, and C8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Fragmentation of the molecular ion under electron ionization (EI) could involve the loss of a bromine atom, a methyl group, or other small neutral molecules, providing further structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. mdpi.com This is a crucial step in confirming the molecular formula of a newly synthesized compound. For C₉H₈Br₂N₂, the calculated exact mass would be compared to the experimentally determined value to confirm the elemental formula.

Expected HRMS Data for this compound (C₉H₈Br₂N₂)

IonCalculated Exact Mass
[M]⁺301.9105
[M+H]⁺302.9183

Note: The calculated masses are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-H bonds of the methyl groups.

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl groups would show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass percentages of the constituent elements in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition derived from the proposed molecular formula, thereby serving as a crucial checkpoint for purity and compositional accuracy.

For the compound this compound, with a molecular formula of C₉H₈Br₂N₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).

Theoretical Elemental Composition of C₉H₈Br₂N₂:

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09935.58
HydrogenH1.00888.0642.65
BromineBr79.9042159.80852.59
NitrogenN14.007228.0149.22
Total 304.005 100.00

Note: Atomic masses are based on standard isotopic abundances.

While no specific experimental elemental analysis data for this compound has been reported in the reviewed scientific literature, any synthesized sample of this compound would be expected to yield experimental values in close agreement with the theoretical percentages listed above to confirm its successful synthesis and purity.

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available.

For a hypothetical crystal structure of this compound, one would anticipate the planar imidazo[1,2-a]pyridine ring system with the two methyl groups and two bromine atoms attached at the 2, 6, 3, and 8 positions, respectively. The precise bond lengths and angles would be influenced by the electronic effects of the bromo and methyl substituents. The arrangement of molecules in the solid state would likely be governed by intermolecular Br···Br or Br···N interactions, contributing to the stability of the crystal lattice. A summary of crystallographic data for a related imidazo[1,2-a]pyridine derivative is presented below to illustrate the type of information obtained from such an analysis.

Illustrative Crystallographic Data for a Substituted Imidazo[1,2-a]pyridine Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123
b (Å)15.456
c (Å)9.789
α (°)90
β (°)109.87
γ (°)90
Volume (ų)1156.4
Z4

Note: The data in this table is for a representative substituted imidazo[1,2-a]pyridine and is not the data for this compound.

Should single crystals of this compound become available, X-ray crystallographic analysis would provide the definitive structural confirmation and detailed geometric parameters of this molecule.

Computational and Theoretical Investigations of 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, reactivity, and properties at the atomic and subatomic levels. For a molecule such as 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, these calculations can elucidate the effects of its specific substitution pattern on the core imidazo[1,2-a]pyridine (B132010) ring system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations on the imidazo[1,2-a]pyridine scaffold have been successfully employed to determine molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net For this compound, DFT calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process would reveal key bond lengths and angles, providing a foundational understanding of its structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests a more reactive molecule.

For substituted imidazo[1,2-a]pyridines, the nature and position of the substituents significantly influence the energies of the HOMO and LUMO. acs.orgnih.gov Electron-donating groups, such as the methyl groups in this compound, are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the bromo substituents, would lower the LUMO energy level, increasing its reactivity towards nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Substituted Imidazo[1,2-a]pyridine

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap 4.7

This table provides example values to illustrate the concept and are not specific to this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. For this compound, theoretical calculations can provide predictions for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, which are governed by electronic transitions between molecular orbitals. tandfonline.com The predicted spectra can help in understanding the photophysical properties of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model reaction mechanisms, providing insights into the feasibility and kinetics of chemical transformations. For the functionalization of the imidazo[1,2-a]pyridine ring, computational studies can identify the most likely sites for electrophilic or nucleophilic attack. rsc.orgmdpi.comresearchgate.netrsc.org By calculating the energies of reactants, products, and transition states, a detailed energy profile of a reaction can be constructed. This would be particularly useful in understanding the regioselectivity of further substitutions on the this compound core.

Analysis of Substituent Effects on Electronic Distribution and Reactivity

The electronic properties and reactivity of the imidazo[1,2-a]pyridine scaffold are highly tunable through the introduction of various substituents. scirp.orgnih.gov The two methyl groups at positions 2 and 6 in this compound are electron-donating, which would increase the electron density of the ring system, making it more nucleophilic. In contrast, the two bromo groups at positions 3 and 8 are electron-withdrawing and would decrease the electron density.

The interplay of these opposing electronic effects would create a unique electronic distribution within the molecule, influencing its reactivity in various chemical reactions. Computational analysis of the electrostatic potential surface would visually represent the electron-rich and electron-poor regions of the molecule, providing a qualitative prediction of its reactive sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.net For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational space and vibrational motions. While significant conformational changes are not expected for the core bicyclic system, the rotation of the methyl groups can be studied. MD simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, by providing insights into its flexibility and intermolecular interactions over time.

Future Directions and Advanced Research in the Chemistry of 3,8 Dibromo 2,6 Dimethylimidazo 1,2 a Pyridine

Development of Greener Synthetic Methodologies

The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes to valuable chemical entities. Future research in the synthesis of 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine and its derivatives will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising direction is the refinement of microwave-assisted synthesis . Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comacs.org Future work could focus on developing a microwave-assisted, one-pot synthesis of this compound, potentially starting from readily available 5-bromo-2-amino-6-methylpyridine and a suitable three-carbon synthon, followed by a selective bromination step under microwave conditions.

Another key area is the exploration of catalyst-free and solvent-free reaction conditions . The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines, has been shown to proceed under greener conditions. mdpi.com Research could be directed towards adapting this methodology for the synthesis of the target molecule, potentially under solvent-free mechanochemical conditions (ball-milling), which would significantly reduce solvent waste.

Furthermore, the use of photocatalysis in the synthesis of imidazo[1,2-a]pyridines is a rapidly emerging field. nih.gov Future investigations could explore the use of visible-light photocatalysts to mediate the cyclization and/or bromination steps, offering a mild and energy-efficient alternative to traditional thermal methods.

A comparative overview of potential greener synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, enhanced reaction control. rsc.orgDevelopment of one-pot procedures, optimization of energy efficiency.
Catalyst-Free Synthesis Avoidance of toxic and expensive metal catalysts, simplified purification. acs.orgExploration of multicomponent reactions (e.g., GBBR) under solvent-free conditions.
Photocatalytic Synthesis Use of visible light as a renewable energy source, mild reaction conditions. nih.govDesign of efficient photocatalytic systems for cyclization and halogenation.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.Integration of greener reaction conditions into continuous flow processes.

Exploration of Novel Reactivity Patterns

The two bromine atoms at the C3 and C8 positions of this compound offer a rich platform for exploring novel and selective chemical transformations. Future research will likely focus on leveraging these reactive handles to construct complex molecular architectures.

A primary area of interest will be the selective functionalization of the C3 and C8 positions. Due to the different electronic environments of the imidazole (B134444) and pyridine (B92270) rings, the C3-Br and C8-Br bonds are expected to exhibit differential reactivity in cross-coupling reactions. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the relative bond dissociation energies of the C-Br bonds, providing a theoretical basis for achieving selective transformations. nih.gov This would enable the stepwise introduction of different functional groups at each position, leading to the synthesis of highly unsymmetrical derivatives.

The development of tandem or sequential cross-coupling reactions will be a key focus. For instance, a stepwise Suzuki-Miyaura coupling could be employed to first introduce an aryl group at the more reactive position, followed by a second coupling at the remaining bromine atom. nih.gov Similarly, Sonogashira, Heck, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions could be explored to introduce alkynyl, alkenyl, and amino functionalities, respectively. acs.orgnih.gov

Furthermore, the exploration of C-H functionalization reactions on the core scaffold, after the bromine atoms have been transformed, presents another exciting avenue. The directing effects of the existing substituents, including the newly introduced functional groups, could be harnessed to achieve regioselective C-H activation at other positions on the imidazo[1,2-a]pyridine ring system. nih.govrsc.org Photocatalysis is also a powerful tool for various C-H functionalizations of the imidazo[1,2-a]pyridine core. mdpi.com

Table 2 outlines potential cross-coupling reactions and their expected outcomes for this compound.

Reaction TypeReagentPotential Product
Suzuki-Miyaura Coupling Arylboronic acids3,8-Diaryl-2,6-dimethylimidazo[1,2-a]pyridine
Sonogashira Coupling Terminal alkynes3,8-Diethynyl-2,6-dimethylimidazo[1,2-a]pyridine
Heck Coupling Alkenes3,8-Divinyl-2,6-dimethylimidazo[1,2-a]pyridine
Buchwald-Hartwig Amination Amines3,8-Diamino-2,6-dimethylimidazo[1,2-a]pyridine
Stille Coupling Organostannanes3,8-Di(organo)-2,6-dimethylimidazo[1,2-a]pyridine

Integration into Advanced Organic Materials Research

The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold, such as high fluorescence quantum yields, make it an attractive building block for advanced organic materials. Future research will likely focus on exploiting the unique substitution pattern of this compound to create novel materials with tailored optoelectronic properties.

A significant area of application is in Organic Light-Emitting Diodes (OLEDs) . The imidazo[1,2-a]pyridine core has been successfully incorporated into emitters for OLEDs. tandfonline.com By strategically functionalizing the C3 and C8 positions of the target molecule with various electron-donating and electron-accepting groups via cross-coupling reactions, it will be possible to fine-tune the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the resulting materials. The 2,6-dimethyl substitution pattern may also influence the solid-state packing and morphology, which are crucial for device performance.

Another promising application is in the development of organic sensors . The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as binding sites for metal ions or other analytes. By attaching appropriate signaling units to the C3 and C8 positions, it may be possible to design fluorescent chemosensors with high sensitivity and selectivity.

Furthermore, the rigid, planar structure of the imidazo[1,2-a]pyridine core makes it a suitable candidate for incorporation into conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Polymerization of di-functionalized monomers derived from this compound could lead to new materials with interesting charge transport properties.

Table 3 summarizes the potential applications of derivatives of this compound in advanced organic materials.

Application AreaDesired PropertiesPotential Derivative Structure
OLEDs High quantum yield, tunable emission color, good thermal stability.3,8-Diaryl or 3-aryl-8-heteroaryl substituted derivatives.
Organic Sensors High sensitivity and selectivity, fluorescence quenching or enhancement upon binding.Derivatives with chelating groups at C3 and/or C8.
Conjugated Polymers Good charge carrier mobility, appropriate energy levels for device applications.Polymers with alternating imidazo[1,2-a]pyridine and other aromatic units.

Computational Design of New Chemical Entities with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the future research of this compound. In silico studies can provide valuable insights into the molecule's structure, reactivity, and properties, thereby accelerating the discovery of new chemical entities with desired functionalities.

One of the key applications of computational modeling will be the prediction of reactivity and regioselectivity . As mentioned earlier, DFT calculations can be used to determine the relative bond dissociation energies of the C3-Br and C8-Br bonds, which is crucial for planning selective functionalization strategies. nih.gov Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help to identify the most nucleophilic and electrophilic sites in the molecule, providing guidance for a wide range of chemical transformations. nih.gov

Computational tools will also be invaluable for the design of new functional materials . By simulating the electronic and photophysical properties of virtual libraries of 3,8-disubstituted-2,6-dimethylimidazo[1,2-a]pyridine derivatives, researchers can identify promising candidates for applications in OLEDs, sensors, and other organic electronic devices before embarking on time-consuming and resource-intensive synthetic efforts. tandfonline.com For example, Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of potential OLED emitters.

Finally, computational studies can aid in the elucidation of reaction mechanisms . By modeling the transition states and intermediates of various reactions involving this compound, a deeper understanding of the underlying reaction pathways can be obtained. This knowledge can then be used to optimize reaction conditions and develop more efficient synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves halogenation of the imidazo[1,2-a]pyridine core. For example, bromination at the 3- and 8-positions can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent like DMF. Methyl groups at positions 2 and 6 are typically introduced via Friedel–Crafts alkylation or cross-coupling reactions. Optimization includes adjusting stoichiometry, reaction time, and catalyst (e.g., FeCl₃ for alkylation). Yields >70% are achievable with purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl protons (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7–8 ppm, split by bromine’s electronegativity). Bromine substituents deshield adjacent carbons (¹³C δ >120 ppm).
  • IR : Confirm C-Br stretches (500–600 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹).
  • HRMS : Exact mass calculation (C₁₀H₁₀Br₂N₂) requires resolving isotopic patterns for Br² (M⁺ at m/z 339.915). Cross-validate with fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against Mycobacterium tuberculosis or Staphylococcus aureus).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include cytotoxicity controls (e.g., VERO cells) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a directing group for Suzuki–Miyaura couplings. The 8-bromo position is more reactive due to reduced steric hindrance compared to 3-bromo.
  • Methyl Groups : Electron-donating methyl substituents at 2 and 6 positions increase electron density on the ring, potentially slowing oxidative addition in Pd-catalyzed reactions. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Comparative SAR : Test this compound against analogs (e.g., 6-bromo-8-fluoro or 3-chloro derivatives) to isolate bromine/methyl effects.
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like Mtb’s QcrB subunit. Correlate binding scores (ΔG) with experimental MICs.
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl protection for amines).
  • Catalyst Screening : Test Pd(OAc)₂/XPhos for selective C-Br activation over C-H arylation.
  • Solvent Effects : Use toluene for radical pathways (e.g., photoredox catalysis) to avoid nucleophilic substitution byproducts .

Data Contradiction Analysis

Q. Why do some imidazo[1,2-a]pyridines show potent antimycobacterial activity while others are inactive, despite structural similarity?

  • Resolution Strategy :

  • Target Engagement : Confirm target specificity via gene knockout (e.g., Mtb ΔqcrB).
  • Membrane Permeability : Measure logP (HPLC) and correlate with activity; bromine increases hydrophobicity, enhancing penetration.
  • Resistance Mutations : Sequence resistant mutants to identify binding site mutations (e.g., QcrB Ala317Thr) .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Yield 72% (NBS, DMF, 24h) MIC = 4 μM (Mtb H37Rv)
Purification Silica gel (Hex:EtOAc = 4:1) IC₅₀ = 12 μM (HeLa cells)
Key Spectral Data ¹H NMR (DMSO-d₆): δ 2.48 (s, 6H) HRMS: m/z 339.915 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.